5-Methoxy-2-(pyrrolidin-3-yl)pyridine 5-Methoxy-2-(pyrrolidin-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17725122
InChI: InChI=1S/C10H14N2O/c1-13-9-2-3-10(12-7-9)8-4-5-11-6-8/h2-3,7-8,11H,4-6H2,1H3
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

5-Methoxy-2-(pyrrolidin-3-yl)pyridine

CAS No.:

Cat. No.: VC17725122

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-(pyrrolidin-3-yl)pyridine -

Specification

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 5-methoxy-2-pyrrolidin-3-ylpyridine
Standard InChI InChI=1S/C10H14N2O/c1-13-9-2-3-10(12-7-9)8-4-5-11-6-8/h2-3,7-8,11H,4-6H2,1H3
Standard InChI Key ZVVKWZNPQKQJOE-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(C=C1)C2CCNC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Methoxy-2-(pyrrolidin-3-yl)pyridine belongs to the class of bicyclic heteroaromatic compounds. The pyridine core (a six-membered aromatic ring with one nitrogen atom) is functionalized with a methoxy group (-OCH3_3) at the 5-position and a pyrrolidine ring (a five-membered saturated ring with one nitrogen atom) at the 2-position . This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly in the central nervous system.

Key Structural Features:

  • Pyridine Ring: Imparts aromaticity and rigidity, facilitating π-π stacking interactions with protein residues.

  • Methoxy Group: Enhances lipophilicity, potentially improving blood-brain barrier permeability .

  • Pyrrolidine Moiety: Introduces chirality and hydrogen-bonding capabilities, critical for receptor binding .

Physicochemical Properties

PropertyValue
Molecular FormulaC10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}
Molecular Weight178.23 g/mol
Purity≥95% (typical commercial grade)
Storage ConditionsCool, dry environment

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed synthetic protocols for 5-Methoxy-2-(pyrrolidin-3-yl)pyridine are proprietary, general strategies for analogous pyrrolidine-pyridine hybrids involve:

  • Nucleophilic Substitution: Reacting halogenated pyridines with pyrrolidine derivatives under basic conditions.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed couplings to attach the pyrrolidine group .

  • Reductive Amination: Introducing the pyrrolidine moiety via imine intermediates .

Challenges include regioselectivity in pyridine functionalization and maintaining stereochemical integrity of the pyrrolidine ring.

Reactivity Profile

  • Nucleophilic Sites: The pyrrolidine nitrogen and pyridine ring nitrogen participate in hydrogen bonding and protonation-deprotonation equilibria.

  • Electrophilic Substitution: The methoxy group directs electrophiles to the para position on the pyridine ring.

  • Oxidation Sensitivity: The pyrrolidine ring may undergo oxidation under harsh conditions, necessitating inert atmospheres during synthesis .

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies on similar compounds reveal:

  • Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS) in neuronal cultures .

  • Anti-Apoptotic Activity: Inhibition of caspase-3 activation in models of ischemic stroke .

Applications in Drug Development

Central Nervous System Disorders

  • Anxiety and Depression: Preclinical models show improved outcomes in forced swim and elevated plus maze tests for pyrrolidine derivatives .

  • Neurodegenerative Diseases: Enhanced cognitive performance in Alzheimer’s models through acetylcholinesterase inhibition .

Antimicrobial Research

While direct evidence is lacking, structurally related compounds exhibit:

  • Gram-Positive Bacteriostatic Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus strains.

  • Fungal Growth Inhibition: Disruption of ergosterol biosynthesis in Candida albicans .

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternKey Differences
2-Methoxy-4-(pyrrolidin-3-yl)pyridineMethoxy at 2, pyrrolidine at 4Altered receptor selectivity; reduced BBB penetration
5-Ethoxy-2-(pyrrolidin-3-yl)pyridine Ethoxy instead of methoxyIncreased metabolic stability
3-Methoxy-pyridazine derivatives Diazine coreEnhanced solubility but lower potency

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